Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate
Description
Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a synthetic heterocyclic compound characterized by a fused tricyclic core containing sulfur (thia) and nitrogen (aza) atoms. The structure includes a benzoate ester group linked via an acetamido bridge to the tricyclic system.
Properties
IUPAC Name |
methyl 4-[[2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-27-19(26)11-4-6-12(7-5-11)22-14(24)9-23-10-21-15-13-3-2-8-20-17(13)28-16(15)18(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVVESRTAHNIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions typically include heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
| LogP (XLogP3) | 4.2 |
Medicinal Chemistry
Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate has shown promise in the development of new therapeutic agents due to its unique structural features that may interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of triazatricyclo compounds have been studied for their efficacy against various bacterial strains and fungi. The presence of the thia and triazine moieties could enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Potential
The compound's tricyclic structure may also play a role in anticancer activity. Studies have suggested that certain triazine derivatives can inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression. Further investigation into this compound is warranted to elucidate its specific mechanisms of action against cancer cells.
Neuropharmacology
Given the increasing interest in neuroprotective agents, this compound's potential effects on neurodegenerative diseases are noteworthy. Compounds with similar structural frameworks have been reported to exhibit neuroprotective properties by modulating oxidative stress and inflammation within neuronal cells.
Case Study: Neuroprotective Effects
A study exploring the neuroprotective effects of triazine derivatives found that they could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease. This suggests that this compound may similarly confer protective effects against neurodegeneration.
Agricultural Chemistry
The compound's unique structure also opens avenues for agricultural applications as a potential pesticide or herbicide. The ability to disrupt biological processes in pests could be harnessed for developing environmentally friendly agricultural chemicals.
Mechanism of Action
The mechanism of action for methyl 4-{[(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Key Differences :
- The target compound lacks a spirocyclic system but incorporates a rigid tricyclic scaffold.
- Its acetamido benzoate group contrasts with the hydroxyl-phenyl or pyrrolidine-carbonyl substituents in compounds.
Natural Product Analogues with Overlapping Bioactivity
While structurally distinct from natural products in –5 , the compound may share indirect functional parallels. For example:
- Phenolic Bibenzyls (e.g., batatasin III): These exhibit NO-inhibitory and anticancer activity . Though the target compound lacks phenolic groups, its benzoate ester could mimic polar interactions seen in bibenzyls.
- 9,10-Dihydrophenanthrenes : Demonstrated antitumor effects via cell cycle arrest (G2/M phase) . The tricyclic core of the target compound may enable similar DNA/protein interactions.
Activity Comparison :
Pharmacokinetic and Stability Considerations
- Synthetic Heterocycles () : Stability is influenced by electron-withdrawing groups (e.g., ketones) and aromatic systems. The target compound’s thia-aza core may enhance metabolic resistance compared to natural bibenzyls .
- Natural Products (–5): Phenolic groups in bibenzyls and dihydrophenanthrenes improve solubility but may reduce bioavailability due to rapid glucuronidation. The benzoate ester in the target compound could mitigate this .
Biological Activity
Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various derivatives related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of standard antibiotics such as ampicillin and streptomycin.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 11 | 0.011 | Not specified | Staphylococcus aureus |
| Compound 12 | 0.015 | Not specified | Escherichia coli |
The most active compounds in related studies exhibited MIC values as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae, indicating a strong potential for therapeutic applications in treating bacterial infections .
The mechanism of action for this compound appears to involve the inhibition of specific bacterial enzymes critical for cell wall synthesis and metabolic processes. Molecular docking studies suggest that the compound may bind effectively to active sites of target enzymes, disrupting their function and leading to bacterial cell death.
Case Studies
- Case Study on Antibacterial Efficacy : A study involving a series of synthesized derivatives showed that compounds with similar structural frameworks to this compound exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC and MBC values, establishing a clear structure–activity relationship that supports the hypothesis that modifications in the side chains can significantly affect biological activity .
- Antifungal Activity Assessment : Another study evaluated the antifungal properties of structurally similar compounds against various fungal strains including Candida albicans and Aspergillus fumigatus. Results indicated that certain derivatives displayed potent antifungal activity with MIC values comparable to or better than established antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
